3,5-Dimethylphenyl quinoxaline-6-carboxylate
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Overview
Description
3,5-Dimethylphenyl quinoxaline-6-carboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a 3,5-dimethylphenyl group and a carboxylate group attached to it.
Mechanism of Action
Quinoxaline derivatives have been found to have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . They have shown activity against many targets, receptors, or microorganisms .
The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions and could potentially be involved in the synthesis of "3,5-Dimethylphenyl quinoxaline-6-carboxylate" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl quinoxaline-6-carboxylate typically involves the condensation of 3,5-dimethylphenylamine with a suitable dicarbonyl compound, such as 1,2-diketone. The reaction is usually carried out under reflux conditions in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting quinoxaline derivative is then esterified with a carboxylic acid or its derivative to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the quinoxaline core, followed by esterification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Dimethylphenyl quinoxaline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
6-Nitroquinoxaline: A derivative with a nitro group at the 6 position.
Uniqueness
3,5-Dimethylphenyl quinoxaline-6-carboxylate is unique due to the presence of the 3,5-dimethylphenyl group and the carboxylate ester, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and biological activity compared to other quinoxaline derivatives.
Properties
IUPAC Name |
(3,5-dimethylphenyl) quinoxaline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-7-12(2)9-14(8-11)21-17(20)13-3-4-15-16(10-13)19-6-5-18-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBWOMSHMLZMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC3=NC=CN=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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